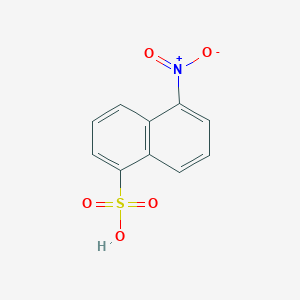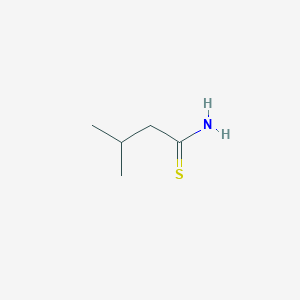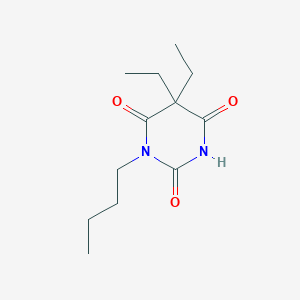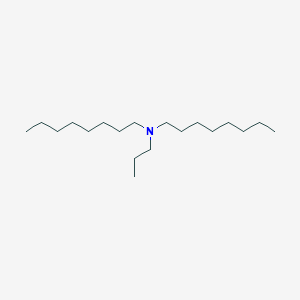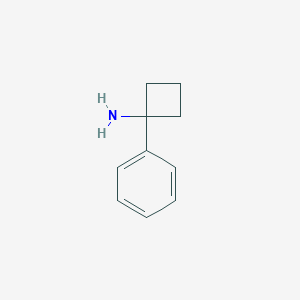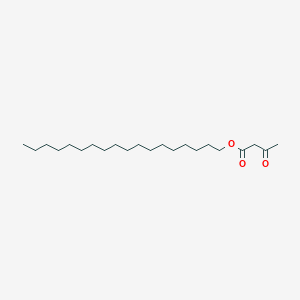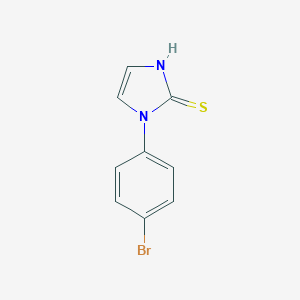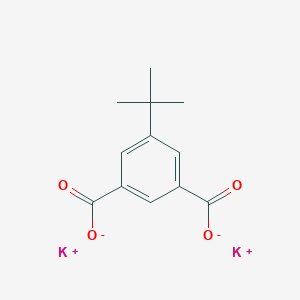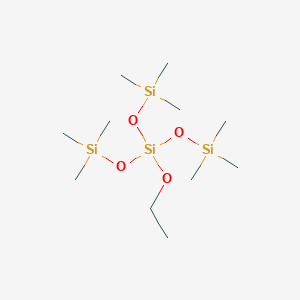
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane, also known as HTSST, is a siloxane compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless liquid that is soluble in organic solvents and water. HTSST has been studied for its potential applications in various fields, including materials science, pharmaceuticals, and biomedical research.
Mecanismo De Acción
The exact mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is not fully understood, but it is believed to interact with biological membranes and proteins due to its hydrophobic nature. It has been shown to have a low toxicity profile and is considered to be biocompatible.
Efectos Bioquímicos Y Fisiológicos
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in lab experiments is its biocompatibility, which makes it a useful tool for biomedical research. It is also highly stable and can be easily synthesized in large quantities. However, one limitation of using 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane is its hydrophobic nature, which may limit its solubility in aqueous solutions. Additionally, its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for the use of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane in scientific research. One area of interest is the development of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane-based drug delivery systems, which could be used to target specific tissues or cells in the body. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane could be used in the development of biosensors for the detection of various biomolecules. Further research is also needed to fully understand the mechanism of action of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane involves the reaction of hexamethyldisiloxane with ethyl lithium, followed by the addition of trimethylsilyl chloride. The resulting product is then treated with ethyl alcohol to yield 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane. This synthesis method has been optimized to produce high yields of pure 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane.
Aplicaciones Científicas De Investigación
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a precursor for the synthesis of silicon-based materials, such as silica nanoparticles and mesoporous silica. In pharmaceuticals, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been investigated as a potential drug delivery system, due to its ability to form stable emulsions and its biocompatibility. Additionally, 3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane has been studied for its potential use in biomedical research, such as in the development of biosensors and imaging agents.
Propiedades
Número CAS |
18030-67-6 |
|---|---|
Nombre del producto |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsilyloxy)trisiloxane |
Fórmula molecular |
C11H32O4Si4 |
Peso molecular |
340.71 g/mol |
Nombre IUPAC |
ethyl tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C11H32O4Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H2,1-10H3 |
Clave InChI |
RXDPPOMCFULIIG-UHFFFAOYSA-N |
SMILES |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CCO[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
3-Ethoxy-1,1,1,5,5,5-hexamethyl-3-(trimethylsiloxy)trisiloxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



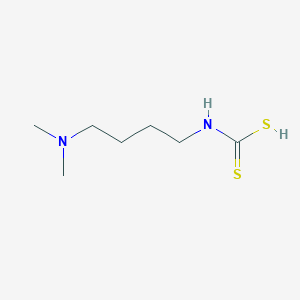
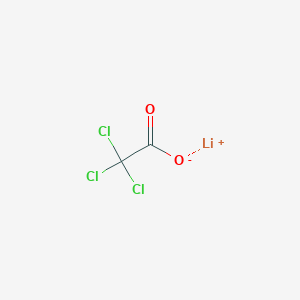
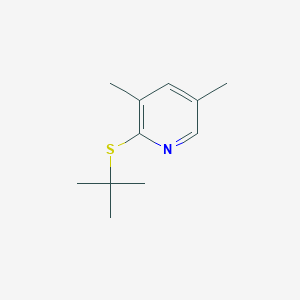

![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

